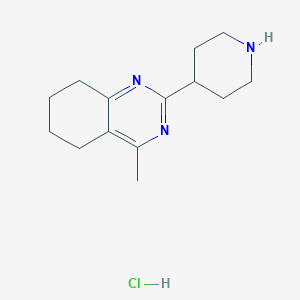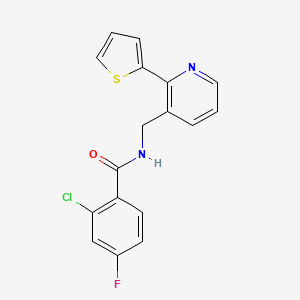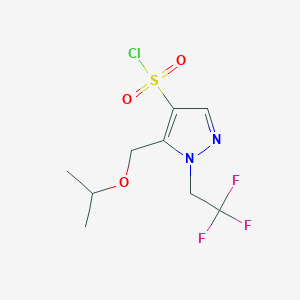
1-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C15H18N2O3S2 and its molecular weight is 338.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Research into thiophene-2,3-dione derivatives and their transformation into other heterocyclic compounds is significant. For instance, thiophene-2,3-dione derivatives prepared from β-aminovinylthioamides have been transformed into pyrrolo[3,2-c]pyridine derivatives, showcasing the potential for synthesizing complex heterocycles from simpler thiophene derivatives (Zaleska, Cież, & Klimek, 1998).
Photophysical and Electrochemical Applications
Diketopyrrolopyrrole (DPP) derivatives, structurally related to pyrrolidine-dione, have been explored for their photophysical properties and applications in organic electronics. For example, alcohol-soluble n-type conjugated polyelectrolytes based on the DPP backbone have been synthesized for use as electron transport layers in polymer solar cells, highlighting the relevance of such compounds in advancing solar energy technology (Hu et al., 2015).
Chemosensors for Metal Ions
Compounds containing thiophen-2-yl groups have been developed as chemosensors for transition metal ions. These sensors can change color upon binding to specific metals, such as Cu2+ ions, indicating their potential in environmental monitoring and analytical chemistry (Gosavi-Mirkute et al., 2017).
Drug Synthesis and Biological Activities
While avoiding details on drug use, dosage, and side effects, it's worth noting that structural analogs of pyrrolidine-dione have been synthesized and evaluated for various biological activities. For example, the synthesis of cyclic imides has been explored for potential applications in reversing electroconvulsive shock-induced amnesia in mice, demonstrating the therapeutic research applications of these compounds (Butler et al., 1987).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[2-oxo-2-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c18-13-3-4-14(19)17(13)10-15(20)16-6-5-12(22-9-7-16)11-2-1-8-21-11/h1-2,8,12H,3-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNRMDHDYNIHMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-fluorophenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2525584.png)
![1-(3,5-Dichlorophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2525585.png)

![2-({[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2525588.png)



![(2R)-Bicyclo[2.2.2]octan-2-amine;hydrochloride](/img/structure/B2525593.png)

![N-(4-(tert-butyl)phenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2525596.png)
![2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetonitrile](/img/structure/B2525597.png)



